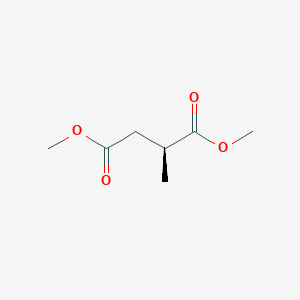

(S)-2-甲基琥珀酸二甲酯

概述

描述

“(S)-Dimethyl 2-methylsuccinate” is a chemical compound that is a derivative of succinic acid . It is also known as “(S)-2-methylsuccinate” and "Butanedioic acid, 2-methyl-, ion (2-), (2S)-" .

Synthesis Analysis

The synthesis of “(S)-Dimethyl 2-methylsuccinate” or similar compounds often involves a two-step esterification and polycondensation procedure . For instance, a biodegradable polyester, poly (butylene succinate-co-butylene 2-methylsuccinate), was synthesized using succinic acid (SA), 2-methylsuccinic acid (MSA), and 1,4-butanediol (BDO) .

Molecular Structure Analysis

The molecular structure of “(S)-Dimethyl 2-methylsuccinate” can be analyzed using various techniques such as MALDI-TOF MS . This technique has been used to analyze the ionization efficiency of polymers and could potentially be used to analyze the molecular structure of “(S)-Dimethyl 2-methylsuccinate”.

Chemical Reactions Analysis

The chemical reactions involving “(S)-Dimethyl 2-methylsuccinate” can be complex and may involve multiple steps. For example, in the metabolic pathway analysis for the autotrophic production of advanced biofuels, elementary mode analysis (EMA) and flux balance analysis (FBA) were used to identify the metabolic flux profiles and phenotypic spaces for the autotrophic production of recombinant products .

科学研究应用

不对称合成: (S)-2-甲基琥珀酸二甲酯是活性药物成分和精细化学品制造中的关键构件。它通过烯还原酶的不对称合成代表了一种重要的方法,提供了高收率和对映选择性 (Li 等人,2022)。

不对称季碳化合物的合成: 该化合物已用于合成 (-)-2-氰基-2-甲基琥珀酸二甲酯,这对于确定某些化合物的绝对构型至关重要 (Lee,1973)。

酶拆分和合成: 它已被用于二甲基 α-烷基琥珀酸盐的酶拆分,导致产生旋光活性环丙醇和其他化合物 (Salaün 等人,1987)。

催化: (S)-2-甲基琥珀酸二甲酯参与了催化反应,例如不饱和酯的不对称氢甲酰化,展示了其在区域选择性合成和提高光学产率中的重要性 (Kollár 等人,1987)。

生物基平台化学品的化学升级: 在可持续化学的背景下,它已被用于生物基平台化学品的化学升级,展示了其在绿色化学应用中的作用 (Selva 等人,2019)。

安全和危害

未来方向

Future research could focus on the application of “(S)-Dimethyl 2-methylsuccinate” in bioremediation. For instance, functional genes associated with anaerobic biodegradation of diesel components, such as naphthyl-2-methyl-succinate synthase, were found to be significantly greater in contaminated sites compared to unimpacted, background samples . This suggests that “(S)-Dimethyl 2-methylsuccinate” and similar compounds could play a role in the bioremediation of contaminated sites.

属性

IUPAC Name |

dimethyl (2S)-2-methylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)

![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)

![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)